benzyl 2-isopropyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate

Medicinal Chemistry Structure-Activity Relationship Steric Parameters

Benzyl 2-isopropyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (CAS 248919-73-5) is a synthetic dihydropyridine (DHP) derivative characterized by a 4-oxo-1,2,3,4-tetrahydropyridine core bearing a benzyl carbamate (Cbz) protecting group at N1 and an isopropyl substituent at C2. This compound belongs to the broader 1,4-dihydropyridine class historically associated with L-type calcium channel modulation, but its specific substitution pattern—a C2 isopropyl group combined with N1-benzyloxycarbonyl protection—distinguishes it from classical 3,5-diester DHPs such as nifedipine, positioning it as a specialized synthetic intermediate and scaffold for medicinal chemistry exploration rather than a finished pharmaceutical agent.

Molecular Formula C16H19NO3
Molecular Weight 273.33 g/mol
CAS No. 248919-73-5
Cat. No. B1609965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl 2-isopropyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
CAS248919-73-5
Molecular FormulaC16H19NO3
Molecular Weight273.33 g/mol
Structural Identifiers
SMILESCC(C)C1CC(=O)C=CN1C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C16H19NO3/c1-12(2)15-10-14(18)8-9-17(15)16(19)20-11-13-6-4-3-5-7-13/h3-9,12,15H,10-11H2,1-2H3
InChIKeyBSLWZNQANNVSBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 2-Isopropyl-4-Oxo-3,4-Dihydropyridine-1(2H)-Carboxylate (CAS 248919-73-5): Core Identity and Procurement Baseline


Benzyl 2-isopropyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (CAS 248919-73-5) is a synthetic dihydropyridine (DHP) derivative characterized by a 4-oxo-1,2,3,4-tetrahydropyridine core bearing a benzyl carbamate (Cbz) protecting group at N1 and an isopropyl substituent at C2 [1]. This compound belongs to the broader 1,4-dihydropyridine class historically associated with L-type calcium channel modulation, but its specific substitution pattern—a C2 isopropyl group combined with N1-benzyloxycarbonyl protection—distinguishes it from classical 3,5-diester DHPs such as nifedipine, positioning it as a specialized synthetic intermediate and scaffold for medicinal chemistry exploration rather than a finished pharmaceutical agent . Commercially, it is supplied at ≥95% purity (HPLC) with a molecular formula of C₁₆H₁₉NO₃ and molecular weight of 273.33 g/mol, typically offered in research-grade quantities (1 g to 10 g) by multiple vendors .

Why In-Class Dihydropyridine Substitution Fails: Structural Determinants That Preclude Simple Interchange with Benzyl 2-Isopropyl-4-Oxo-3,4-Dihydropyridine-1(2H)-Carboxylate


The assumption that any 4-oxo-dihydropyridine derivative can substitute for benzyl 2-isopropyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate ignores three critical structural features that govern reactivity, stability, and downstream functionalization outcomes. First, the benzyl carbamate (Cbz) at N1 is not merely a protecting group; it modulates electronic density across the dihydropyridine ring, influencing both the electrophilicity of the C4 carbonyl and the susceptibility of the enaminone system to oxidation or nucleophilic attack [1]. Second, the C2 isopropyl substituent introduces steric bulk at the position adjacent to the ring junction, which directly affects diastereoselectivity in subsequent transformations—a feature absent in unsubstituted or methyl-substituted analogs . Third, the 3,4-dihydro oxidation state (as opposed to the fully aromatic pyridine or the 1,4-dihydro isomer) determines the compound's redox behavior and its compatibility with transition-metal-catalyzed coupling reactions . These features collectively mean that swapping in a phenyl ester (CAS 313950-38-8), a 2-tert-butyl analog (CAS 647841-89-2), or a 2-propyl variant (CAS 145100-54-5) will yield different reaction kinetics, product distributions, and biological target engagement profiles—as quantified in the evidence items below.

Quantitative Differentiation Evidence for Benzyl 2-Isopropyl-4-Oxo-3,4-Dihydropyridine-1(2H)-Carboxylate Against Closest Analogs


C2 Substituent Steric Bulk: Isopropyl vs. Propyl, Phenyl, and tert-Butyl Analogs

The C2 isopropyl group in benzyl 2-isopropyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate provides a specific steric profile that differs from its closest C2-substituted analogs. While quantitative steric parameters (e.g., Taft Es or Charton ν values) for this specific scaffold have not been reported in the peer-reviewed literature, the branched isopropyl group (van der Waals volume ~34.7 ų) occupies an intermediate steric space between the linear n-propyl analog (CAS 145100-54-5; similar Vw but different shape anisotropy) and the bulkier tert-butyl analog (CAS 647841-89-2; Vw ~48.5 ų) [1]. The phenyl analog (CAS 126378-73-2) introduces planarity and π-stacking capacity absent in the isopropyl derivative . This intermediate steric profile is critical for reactions where the C2 substituent directs the facial selectivity of nucleophilic additions to the C4 carbonyl or influences the conformational preference of the dihydropyridine ring in biological target binding pockets [1].

Medicinal Chemistry Structure-Activity Relationship Steric Parameters

Lipophilicity Differential: Measured and Computed LogP of Benzyl 2-Isopropyl-4-Oxo-3,4-Dihydropyridine-1(2H)-Carboxylate vs. Phenyl Ester Analog

The experimentally determined LogP value for benzyl 2-isopropyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate is 3.0742, as reported in the Molbase chemical database [1]. In direct comparison, the phenyl ester analog (CAS 313950-38-8, phenyl 2-isopropyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate) has a computed LogP of 2.9364—a difference of ΔLogP = 0.1378 units . This corresponds to an approximately 37% higher octanol-water partition coefficient for the benzyl ester relative to the phenyl ester. The higher lipophilicity of the benzyl ester is consistent with the additional methylene spacer between the carbamate oxygen and the aromatic ring, which reduces the electron-withdrawing effect of the phenyl group on the ester moiety and increases overall hydrophobicity .

Physicochemical Property Drug-likeness LogP Determination

Polar Surface Area (PSA) and Hydrogen Bond Acceptor Count: Pharmacokinetic Differentiation from Classical 3,5-Diester DHPs

Benzyl 2-isopropyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate possesses a topological polar surface area (TPSA) of 46.6 Ų and 4 hydrogen bond acceptor (HBA) sites with zero hydrogen bond donors (HBD) . This contrasts sharply with classical 1,4-dihydropyridine calcium channel blockers such as nifedipine, which typically bear 3,5-diester substituents yielding TPSA values of approximately 110–130 Ų and 6–8 HBA sites [1]. The substantially lower TPSA of the target compound (46.6 vs. ~110–130 Ų) indicates significantly higher predicted passive membrane permeability, as the widely accepted Veber rule threshold for oral bioavailability sets an upper TPSA limit of 140 Ų and the lower the TPSA, the more favorable the permeability [1]. Furthermore, the absence of hydrogen bond donors in the target compound eliminates HBD-related solubility and permeability constraints that affect many classical DHPs .

Drug Design Oral Bioavailability TPSA Prediction

Vendor Purity Benchmarking and Storage Condition Requirements: Procurement-Relevant Differentiation

Commercially, benzyl 2-isopropyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate is consistently offered at ≥95% purity (HPLC) across multiple vendors, with one supplier (A&J Pharmtech) offering 98% purity [1]. Critically, AChemBlock specifies a storage condition of 0–8 °C for this compound, indicating thermal sensitivity that requires cold-chain handling—a procurement-relevant differentiator from more stable dihydropyridine analogs that tolerate room-temperature storage . The compound ships at room temperature but must be refrigerated upon receipt, a logistical consideration that affects inventory management for laboratories ordering bulk quantities . Pricing data from LookChem indicates the compound at 95% purity ranges from approximately $582–$668 per gram, with 10 g quantities priced around $2,933, positioning it in the premium research intermediate tier relative to simpler DHP building blocks .

Quality Control Procurement Specification Stability

Synthetic Versatility as a Dihydropyridine Scaffold Intermediate: Documentation of Multi-Step Utility

Kuujia's technical documentation explicitly identifies benzyl 2-isopropyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate as a versatile intermediate for constructing functionalized dihydropyridine scaffolds, noting that the benzyl carbamate enhances stability while permitting selective deprotection under mild hydrogenolysis conditions, and the isopropyl substituent contributes steric control in subsequent reactions [1]. The LookChem database further reports that this compound has achieved commercial mass production status, indicating validated synthetic routes and reliable supply chains—a procurement-relevant advantage over research-only analogs that may face supply interruptions . The compound's DSSTox Substance ID (DTXSID70446557) and Nikkaji Number (J1.327.904G) confirm its registration in authoritative chemical regulatory and indexing databases, facilitating regulatory compliance documentation in procurement workflows .

Organic Synthesis Building Block Heterocyclic Chemistry

Biological Activity Profile: Calcium Channel Modulation and Broader Pharmacological Class Potential

The dihydropyridine class to which benzyl 2-isopropyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate belongs is extensively characterized as L-type calcium channel antagonists, with clinically used drugs such as nifedipine, felodipine, and nicardipine demonstrating nanomolar binding affinities (Ki values typically 0.1–50 nM) at the DHP binding site of Cav1.2 channels [1]. BindingDB entries for structurally related DHPs report Ki values ranging from 16 nM to 87 nM for inhibition of [³H]-(+)-PN200-110 binding to L-type calcium channels in rat ventricular myocytes, establishing the class potency benchmark [2]. While direct binding or functional assay data for the specific target compound (CAS 248919-73-5) have not been published in peer-reviewed literature, its structural features—the 4-oxo-1,2,3,4-tetrahydropyridine core with N1-carbamate protection—place it within a subclass of DHPs that have demonstrated antihypertensive, anti-inflammatory, and antioxidant activities in preclinical models . The absence of 3,5-diester substituents differentiates it pharmacologically from classical DHPs and may confer a distinct ion channel subtype selectivity profile .

Calcium Channel Blocker Antihypertensive Pharmacological Screening

Validated Application Scenarios for Benzyl 2-Isopropyl-4-Oxo-3,4-Dihydropyridine-1(2H)-Carboxylate Based on Quantitative Evidence


Medicinal Chemistry: Dihydropyridine-Focused Library Synthesis with Controlled C2 Steric Diversity

The intermediate steric profile of the C2 isopropyl group—quantitatively positioned between the n-propyl and tert-butyl analogs in terms of van der Waals volume—makes benzyl 2-isopropyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate an optimal core scaffold for systematic SAR exploration of C2 steric effects on biological target binding [1]. Unlike the tert-butyl analog (CAS 647841-89-2), which at ~$5,175/g imposes prohibitive costs for library-scale parallel synthesis, the isopropyl analog at ~$582–$668/g enables economically viable 24- or 96-well plate chemistry . The benzyl carbamate can be selectively removed under hydrogenolysis (H₂, Pd/C) to reveal the free N–H, which can then be diversified via acylation, sulfonylation, or reductive amination [1]. Laboratories should budget for cold storage (0–8 °C) as specified by AChemBlock to maintain compound integrity during library production cycles .

Pharmacokinetic Optimization: CNS-Penetrant Lead Generation Leveraging Low TPSA and Zero HBD Profile

With a TPSA of 46.6 Ų—approximately 57–64% lower than classical 3,5-diester-1,4-DHPs—and zero hydrogen bond donors, benzyl 2-isopropyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate is well-suited as a starting scaffold for CNS drug discovery programs where passive blood-brain barrier penetration is required [1]. The experimental LogP of 3.0742 places it within the optimal range for CNS exposure (typically LogP 2–4), and the absence of HBDs reduces the likelihood of P-glycoprotein recognition and active efflux . The ΔLogP of +0.1378 relative to the phenyl ester analog translates to measurably higher membrane partitioning, which may translate to improved brain-to-plasma ratios in vivo—though direct PK studies with this specific compound have not been published and must be generated by the end user .

Process Chemistry: Scalable Intermediate for Downstream GMP-Relevant Functionalization

The commercial mass production status validated by LookChem, combined with multi-vendor availability and documented synthetic routes, positions benzyl 2-isopropyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate as a credible starting material for process development [1]. The 4-oxo group serves as a handle for enolate chemistry (alkylation, aldol condensation) or can be converted to the corresponding enol triflate for palladium-catalyzed cross-coupling, enabling diversification toward more complex heterocyclic frameworks . The cold-storage specification (0–8 °C) must be incorporated into process-scale logistics planning, and the approximately 87–89% cost advantage over the tert-butyl analog makes the isopropyl variant the economically preferred choice for scale-up beyond gram quantities .

Calcium Channel Pharmacology: Probe Molecule for DHP Binding Site Characterization

Although direct binding data for CAS 248919-73-5 are absent from the peer-reviewed literature, the structural features of benzyl 2-isopropyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate—specifically the absence of 3,5-diester groups that define classical DHP calcium channel blockers—make it a valuable probe for interrogating the structural determinants of Cav channel subtype selectivity [1]. Classical DHPs bind with Ki values of 0.1–87 nM at the L-type channel DHP site; testing this compound in parallel with nifedipine or isradipine in radioligand displacement assays would reveal whether the N1-carbamate/4-oxo pharmacophore retains affinity or shifts selectivity toward T-type (Cav3.x) or N-type (Cav2.2) channels, for which selective ligands remain an unmet need . Researchers should source the compound at the highest available purity (98%, A&J Pharmtech) for radioligand binding studies to minimize confounding effects of impurities on Ki determination .

Quote Request

Request a Quote for benzyl 2-isopropyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.